N-[4,6-Bis(2-methoxyanilino)-1,3,5-triazin-2-yl]glycine
Description
N-[4,6-Bis(2-methoxyanilino)-1,3,5-triazin-2-yl]glycine is a triazine-based compound featuring two 2-methoxyanilino substituents at the 4- and 6-positions of the triazine ring and a glycine moiety at the 2-position. This compound is hypothesized to have applications in medicinal chemistry, materials science, or as a ligand for metal ions due to its functional groups .
Properties
CAS No. |
62751-89-7 |
|---|---|
Molecular Formula |
C19H20N6O4 |
Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-[[4,6-bis(2-methoxyanilino)-1,3,5-triazin-2-yl]amino]acetic acid |
InChI |
InChI=1S/C19H20N6O4/c1-28-14-9-5-3-7-12(14)21-18-23-17(20-11-16(26)27)24-19(25-18)22-13-8-4-6-10-15(13)29-2/h3-10H,11H2,1-2H3,(H,26,27)(H3,20,21,22,23,24,25) |
InChI Key |
HRRAZJFQMWZLBS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC(=N2)NCC(=O)O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4,6-Bis((2-methoxyphenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid typically involves multiple steps, starting with the preparation of the triazine core. One common method is the reaction of cyanuric chloride with 2-methoxyaniline under controlled conditions to form the intermediate 4,6-bis((2-methoxyphenyl)amino)-1,3,5-triazine. This intermediate is then reacted with glycine or its derivatives to introduce the aminoacetic acid moiety, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-((4,6-Bis((2-methoxyphenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of the triazine ring can produce dihydrotriazines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-((4,6-Bis((2-methoxyphenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-((4,6-Bis((2-methoxyphenyl)amino)-1,3,5-triazin-2-yl)amino)aceticacid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Piperidine/Morpholine Substituents
Compounds: N-(4,6-Dipiperidino/dimorpholino-1,3,5-triazin-2-yl) amino acid derivatives .
- Substituents: Piperidine or morpholine groups replace the 2-methoxyanilino groups.
- Synthesis: Cyanuric chloride is first reacted with piperidine/morpholine, followed by α-amino acids (e.g., glycine).
- Key Differences: Piperidine/morpholine substituents are cyclic amines, imparting stronger electron-donating effects and rigidity compared to 2-methoxyanilino groups. These derivatives lack aromatic methoxy groups, reducing steric hindrance and altering solubility (likely more hydrophilic).
- Applications: Potential as intermediates for pharmaceuticals or agrochemicals due to their amine-rich structures .
Boron Cluster-Functionalized Triazine Derivatives
Compounds : N-[4,6-Bis(1,7-dicarba-closo-dodecaboran-9-ylthio)-1,3,5-triazin-2-yl]glycine derivatives .
- Substituents : 1,7-Dicarba-closo-dodecaborane (carborane) clusters attached via sulfur atoms.
- Synthesis : Multi-step process involving carborane thiols and triazine precursors under anhydrous conditions.
- The glycine moiety is retained, but the bulky carborane groups dominate physicochemical properties (e.g., hydrophobicity).
- Applications : Materials science (e.g., boron neutron capture therapy agents) or catalysis due to carborane’s unique electronic properties .
Triazine-Based Ligands for Metal Coordination
Compounds: H4pdl (N1,N4-bis(4,6-bis(hydroxy(methyl)amino)-1,3,5-triazin-2-yl)benzene-1,4-diamine) .
- Substituents: Hydroxy(methyl)amino groups and benzene linkers.
- Synthesis : Designed for high selectivity toward uranyl ([UVIO2]²⁺) and vanadium(V) ions.
- Key Differences :
- Hydroxy groups enhance metal-binding capacity, unlike the methoxy groups in the target compound.
- The glycine moiety in the target compound may offer weaker coordination compared to specialized ligands like H4pdl.
- Applications : Uranium extraction or environmental remediation of heavy metals .
Industrial Triazine Derivatives (UV Absorbers/Stabilizers)
Compounds: 2-Ethylhexyl 4-[(4,6-bis{[4-(tert-butylcarbamoyl)phenyl]amino}-1,3,5-triazin-2-yl)amino]benzoate .
- Substituents : Bulky ethylhexyl and tert-butylcarbamoyl groups.
- Synthesis : Multi-step functionalization for enhanced UV absorption.
- Key Differences :
- Hydrophobic groups (e.g., ethylhexyl) improve compatibility with polymers, unlike the hydrophilic glycine group.
- The target compound’s methoxy groups may offer moderate UV stability but lack the broad-spectrum efficacy of industrial derivatives.
- Applications : Sunscreen additives or polymer stabilizers .
Data Table: Comparative Analysis
Biological Activity
N-[4,6-Bis(2-methoxyanilino)-1,3,5-triazin-2-yl]glycine is a compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and specific case studies demonstrating its efficacy.
Chemical Structure and Properties
The compound this compound features a triazine core which is known for its stability and reactivity. The molecular formula is with a molecular weight of approximately 342.35 g/mol. The structure includes two methoxyaniline groups attached to the triazine ring, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves:
- Formation of the Triazine Core : This can be achieved through the reaction of appropriate aniline derivatives with cyanuric chloride.
- Substitution Reactions : The introduction of methoxy groups on the aniline moieties is done using methanol under acidic conditions.
- Coupling with Glycine : Finally, the glycine moiety is coupled to the triazine derivative through standard peptide coupling techniques.
Antimicrobial Activity
Research indicates that compounds containing the triazine structure exhibit significant antimicrobial properties. For instance:
- Antifungal Activity : A study demonstrated that derivatives similar to this compound showed potent activity against Candida albicans with minimum inhibitory concentrations (MIC) ranging from 0.125 to 2.0 µg/mL when used in combination with fluconazole .
| Compound | MIC (µg/mL) | Synergistic Effect |
|---|---|---|
| This compound | 0.125 - 2.0 | Yes |
Enzyme Inhibition
This compound has also been evaluated for its ability to inhibit monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases:
- MAO Inhibition : Compounds derived from triazines have shown selective inhibition of MAO-A over MAO-B. For example, certain derivatives displayed comparable inhibition activity to clorgyline (a standard MAO-A inhibitor), highlighting their potential in treating mood disorders .
Case Studies and Research Findings
Several studies have focused on the biological evaluation of triazine derivatives:
- Study on Antifungal Potency : In vitro studies indicated that triazine derivatives exhibited excellent antifungal activity against multiple strains of fungi including Cryptococcus species .
- Neuroprotective Effects : A recent study explored the neuroprotective effects of triazine derivatives on neuronal cell lines subjected to oxidative stress. Results suggested that these compounds could mitigate cell death and promote survival through antioxidant mechanisms.
- Anticancer Potential : Preliminary investigations have indicated that triazine derivatives possess anticancer properties by inducing apoptosis in cancer cell lines through modulation of signaling pathways involved in cell growth and survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
